molecular formula C8H14N2 B13190473 2-(Methylamino)cyclohexane-1-carbonitrile

2-(Methylamino)cyclohexane-1-carbonitrile

Cat. No.: B13190473
M. Wt: 138.21 g/mol
InChI Key: FVBPVOYBQFHELJ-UHFFFAOYSA-N
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Description

2-(Methylamino)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C₈H₁₄N₂. It is a derivative of cyclohexane, where a methylamino group and a nitrile group are attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with methylamine and a cyanide source

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

2-(Methylamino)cyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)cyclohexane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The methylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the nitrile group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 2-(Methylamino)cyclohexane-1-carbonitrile.

    Cyclohexanecarbonitrile: Similar structure but lacks the methylamino group.

    2-(Amino)cyclohexane-1-carbonitrile: Similar structure but with an amino group instead of a methylamino group.

Uniqueness

This compound is unique due to the presence of both a methylamino group and a nitrile group on the cyclohexane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-(methylamino)cyclohexane-1-carbonitrile

InChI

InChI=1S/C8H14N2/c1-10-8-5-3-2-4-7(8)6-9/h7-8,10H,2-5H2,1H3

InChI Key

FVBPVOYBQFHELJ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCCC1C#N

Origin of Product

United States

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